Erythrosine sodium

Description

Historical Trajectories and Milestones in Erythrosine Sodium Research

The history of Erythrosine dates back to 1876, when it was first discovered by the Swiss chemist Karl Kussmaul. wikipedia.orgmfa.org Initially, its primary application was as a dye for materials like wool and silk. wikipedia.orgmfa.org The synthesis process involves the iodination of fluorescein (B123965), which itself is a condensation product of resorcinol (B1680541) and phthalic anhydride. wikipedia.orgnih.govfao.org

Its application soon expanded beyond textiles. In the United States, its use as a food dye was officially permitted with the passage of the Pure Food and Drug Act of 1906. wikipedia.org Beyond its coloring applications, Erythrosine found use as a biological stain for microscopy, a dental plaque disclosing agent, and a sensitizer (B1316253) for orthochromatic photographic films. wikipedia.org Early academic interest was primarily focused on its properties as a dye and its applications in these industries. The latter half of the 20th century saw the beginning of toxicological studies, which examined the compound's interaction with biological systems, setting the stage for more complex biochemical and photodynamic research. wikipedia.org

Contemporary Significance and Academic Research Impetus for this compound

In the modern academic landscape, the impetus for this compound research has shifted significantly from its colorant properties to its potent photosensitizing capabilities. A photosensitizer is a molecule that produces a chemical change in another molecule in a photochemical process. This property is the cornerstone of its contemporary relevance, particularly in the field of photodynamic therapy (PDT). researchgate.netoup.com

Photodynamic Therapy (PDT) Research: Erythrosine is extensively investigated as a photosensitizer in antimicrobial photodynamic therapy (aPDT). nih.gov This process involves the activation of the photosensitizer with a specific wavelength of light, which leads to the generation of reactive oxygen species, such as singlet oxygen, that are toxic to targeted microorganisms. nih.gov A significant advantage of Erythrosine is its ability to be activated by visible light, including blue light from LEDs commonly found in dental offices, making it an accessible option for clinical applications. nih.govnih.govresearcher.life

Academic studies have demonstrated Erythrosine's high efficacy. Research on its use against oral plaque biofilms, particularly those formed by Streptococcus mutans, has shown it to be a more effective photosensitizer than other well-characterized agents like methylene (B1212753) blue and photofrin. researchgate.netoup.com Confocal laser scanning microscopy has revealed that Erythrosine is readily taken up into S. mutans biofilms, where it associates with the biofilm's biomass. researchgate.netoup.com

Table 1: Comparative Efficacy of Photosensitizers in Killing S. mutans Biofilm Bacteria

| Photosensitizer | Relative Efficacy Compared to Photofrin | Relative Efficacy Compared to Methylene Blue (MB) | Reference |

|---|---|---|---|

| Erythrosine | 1.5 to 2 log₁₀ more effective | 0.5 to 1 log₁₀ more effective (5-10 times more effective) | researchgate.netoup.com |

| Photofrin | Baseline | - | oup.com |

| Methylene Blue (MB) | - | Baseline | oup.com |

Food Science and Antimicrobial Applications: The academic impetus extends to food safety, where researchers are exploring Erythrosine-mediated PDT to inactivate foodborne pathogens. One study investigated its efficacy in tomato juice against pathogens like Escherichia coli O157:H7, Salmonella Typhimurium, and Listeria monocytogenes. The treatment resulted in a significant reduction in pathogen cell counts without negatively impacting the juice's quality attributes, such as pH or sensory characteristics. researchgate.net

Table 2: Pathogen Reduction in Tomato Juice via Erythrosine-Mediated PDT

| Pathogen | Cell Count Reduction (log CFU/mL) after 15 min Treatment | Reference |

|---|---|---|

| Escherichia coli O157:H7 | 6.77 | researchgate.net |

| Salmonella Typhimurium | 2.74 | researchgate.net |

| Listeria monocytogenes | 6.43 | researchgate.net |

Material Science and Other Research Areas: Beyond biomedical applications, Erythrosine is a subject of research in material science. Its properties are being harnessed for applications such as color filters, light-emitting diodes, and nanosensors. nih.gov Furthermore, it is utilized in chemistry as a visible light photoredox catalyst. wikipedia.org Ongoing research also delves into its potential genotoxicity and interactions with biomolecules, with studies using models like Allium cepa root cells to evaluate its effects on DNA and cellular processes. nih.govnih.gov These investigations are driven by the need to fully understand the compound's biochemical and molecular interactions, which is crucial given its widespread historical use. nih.gov Research has also explored its effect on the protein binding of pharmaceutical drugs, indicating that its presence can alter how drugs interact with proteins like bovine serum albumin. researchgate.net

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

In vitro studies have shown that Erythrosine inhibits the conversion of /thyroxine/ T4 to /triiodothyronine/ T3 in the liver. ... These studies suggest a mechanism of action for the effects of erythrosine in producing thyroid hyperplasia. Inhibition of conversion of T4 to T3 will produce reduced tissue and plasma levels of T3, which will in turn reduce the inhibitory effect of T3 on secretion of /thyroid-stimulating hormone/ TSH. The resultant increased secretion of TSH will stimulate the thyroid, leading to hypertrophy, adenoma formation and possibly malignant changes. |

|---|---|

CAS No. |

568-63-8 |

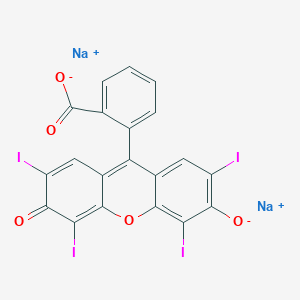

Molecular Formula |

C20H8I4NaO5 |

Molecular Weight |

858.9 g/mol |

IUPAC Name |

disodium;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate |

InChI |

InChI=1S/C20H8I4O5.Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;/h1-6,25H,(H,27,28); |

InChI Key |

ADYPCPTWYACJSN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)O)I)I)I)C(=O)O.[Na] |

Color/Form |

Brown powder Red solid |

density |

0.8-1.0 kg/cu m (limit) |

melting_point |

250 °C |

Other CAS No. |

16423-68-0 |

Pictograms |

Irritant |

shelf_life |

Stable under recommended storage conditions. SRP: Local exhaust ventilation should be applied wherever there is an incidence of point source emissions or dispersion of regulated contaminants in the work area. Ventilation control of the contaminant as close to its point of generation is both the most economical and safest method to minimize personnel exposure to airborne contaminants. Ensure that the local ventilation moves the contaminant away from the worker. |

solubility |

In water, 70 g/L at 20 °C In water, 111 g/kg at 26 °C In water, 9.0 g/100 mL at 25 °C (9.0X10+4 mg/L) In ethanol, 10 g/L; in glycerine, 35 g/L at 20 °C Solubility at 25 °C: in glycerol, 20.0 g/100 mL; in propylene glycol, 20.0 g/100 mL Soluble in water to cherry-red solution Soluble in alcohol |

Synonyms |

PYROSIN B; TETRAIODOFLUORESCEIN; TETRAIODOFLUORESCEIN SODIUM SALT; ACID RED 51; ACID RED 51 SODIUM SALT; 2',4',5',7'-TETRAIODOFLUORESCEIN DISODIUM SALT; 2',4',5',7'-TETRAIODO-FLUORESCEINE DISODIUM SALT; CI NO 45430 |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Strategies of Erythrosine Sodium

Established Methodologies for Erythrosine Sodium Synthesis

The primary and most established method for synthesizing this compound begins with the production of fluorescein (B123965). hridhanchem.com This initial step involves the condensation of resorcinol (B1680541) and phthalic anhydride. wikipedia.orgfao.org Following the formation of fluorescein, the key step is iodination. hridhanchem.comfao.org In this reaction, iodine atoms are introduced onto the fluorescein backbone to produce the tetraiodinated structure characteristic of Erythrosine. hridhanchem.com

An alternative approach to the synthesis involves electrochemical halogenation. This method has been explored for both batch and flow reactors, offering potential advantages over traditional chemical methods. researchgate.net

Table 1: Key Reactants in this compound Synthesis

| Reactant | Role |

|---|---|

| Phthalic Anhydride | Starting material for fluorescein synthesis. hridhanchem.com |

| Resorcinol | Starting material for fluorescein synthesis. hridhanchem.com |

| Fluorescein | Intermediate compound that is iodinated. wikipedia.orgfao.org |

| Iodine | Provides the iodine atoms for substitution. hridhanchem.com |

| Sodium Bicarbonate | Provides a basic medium for the reaction. youtube.com |

Development of Novel this compound Derivatives and Conjugates

The structural framework of this compound allows for various chemical modifications to produce novel derivatives and conjugates with tailored properties. These modifications are often targeted at enhancing its performance in specific applications, such as photodynamic therapy (PDT), where it can act as a photosensitizer. nih.govnih.gov

One common strategy involves the modification of the carboxylic acid group to form esters. For instance, researchers have synthesized methyl, butyl, and decyl ester derivatives of Erythrosine. researchgate.net These modifications can alter the molecule's hydrophobicity, which in turn can influence its interaction with biological systems. researchgate.net

Another approach is the creation of conjugates by linking Erythrosine or its precursors to larger molecules like proteins. For example, the Erythrosine intermediate, fluorescein, has been conjugated with bovine serum albumin to create an artificial antigen. google.com Such conjugates are instrumental in the development of immunoassays. google.com The versatility of xanthene dyes like Erythrosine allows for the introduction of various functional groups, which can lead to compounds with enhanced photodynamic activity. chemrevlett.com Combining Erythrosine with other photosensitizers, such as curcumin derivatives and nano-titanium dioxide, has also been explored to generate different types of reactive oxygen species for therapeutic applications. nih.gov

Table 2: Examples of this compound Derivatives and Modifications

| Derivative/Conjugate | Modification Strategy | Potential Application |

|---|---|---|

| Erythrosine Methyl Ester | Esterification of the carboxylic acid group. researchgate.net | Photodynamic Therapy. researchgate.net |

| Erythrosine Butyl Ester | Esterification of the carboxylic acid group. researchgate.net | Photodynamic Therapy. researchgate.net |

| Erythrosine Decyl Ester | Esterification of the carboxylic acid group. researchgate.net | Photodynamic Therapy. researchgate.net |

| Fluorescein-Bovine Serum Albumin Conjugate | Coupling of fluorescein (Erythrosine precursor) to a protein. google.com | Immunoassay Development. google.com |

| Erythrosine and Curcumin Derivative Mixture | Combination with another photosensitizer. nih.gov | Enhanced Photodynamic Therapy. nih.gov |

Structural Elucidation and Characterization of Modified this compound Compounds

The successful synthesis of this compound and its derivatives requires rigorous structural elucidation and characterization to confirm the identity and purity of the compounds. A suite of analytical techniques is employed for this purpose.

Spectroscopic Methods are fundamental to the characterization process.

UV-Visible Spectroscopy is used to determine the maximum absorption wavelength, which for Erythrosine is approximately 524-527 nm in water. fao.orgmfa.org This technique is also crucial for studying the photophysical properties of new derivatives. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy helps in identifying the functional groups present in the molecule, providing evidence for successful modification, such as the formation of an ester linkage. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed information about the molecular structure, allowing for the precise determination of the arrangement of atoms. chemicalbook.comnih.gov It is invaluable for confirming the structure of newly synthesized derivatives. researchgate.net

Mass Spectrometry (MS) is another critical tool, used to determine the molecular weight of the compound and its fragments, thereby confirming its elemental composition. chemicalbook.comresearchgate.net Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for analyzing modified Erythrosine compounds. chemicalbook.com

Chromatographic Techniques , such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are employed to separate Erythrosine from its precursors, by-products, and other impurities, ensuring the purity of the final product. google.comfao.org

X-ray Crystallography can provide the definitive three-dimensional structure of the molecule in its crystalline form, offering insights into its conformational properties. nih.gov

Table 3: Analytical Techniques for Characterization

| Technique | Information Provided |

|---|---|

| UV-Visible Spectroscopy | Determines maximum absorption wavelength and studies photophysical properties. fao.orgmfa.org |

| FTIR Spectroscopy | Identifies functional groups and confirms chemical modifications. researchgate.net |

| NMR Spectroscopy | Provides detailed molecular structure and atomic arrangement. chemicalbook.comnih.gov |

| Mass Spectrometry | Determines molecular weight and elemental composition. chemicalbook.comresearchgate.net |

| Chromatography (HPLC, TLC) | Separates and purifies the compound. google.comfao.org |

| X-ray Crystallography | Determines the 3D crystalline structure. nih.gov |

Advanced Analytical Methodologies for Erythrosine Sodium Detection and Quantification

Spectrophotometric and Spectroscopic Techniques in Erythrosine Sodium Analysis

Spectrophotometric methods are foundational in the analysis of colorants like this compound, leveraging its strong absorbance of light in the visible spectrum. The typical wavelength of maximum absorbance for Erythrosine in an aqueous solution is approximately 527 nm. fao.org These techniques are valued for their simplicity, speed, and cost-effectiveness.

Recent advancements have focused on enhancing the sensitivity and selectivity of these methods. One approach involves the formation of an ion-pair complex between the anionic Erythrosine dye and a suitable counter-ion, which can then be measured. For instance, an ion-pair complex between the phenolic group of Erythrosine B and the tertiary amino group of biperiden (B1667296) hydrochloride has been utilized for quantification. nih.gov Another innovative technique is cloud point extraction (CPE), which serves as a preconcentration step. analchemres.organalchemres.org In CPE, the analyte is partitioned from the bulk aqueous solution into a small volume of a surfactant-rich phase, thereby increasing its concentration before spectrophotometric measurement. analchemres.org A novel method combining CPE with scanometry, which measures RGB (Red, Green, Blue) color parameters using a simple flatbed scanner, has been developed as a low-cost alternative to conventional spectrophotometry. analchemres.organalchemres.org

Surface-Enhanced Raman Spectroscopy (SERS) has also emerged as a powerful tool for detecting food colorants. nih.govrsc.org This technique uses metallic nanostructures, such as gold nanoparticles (AuNPs), to dramatically amplify the Raman signal of the analyte, allowing for highly sensitive and specific detection. rsc.org The theoretical Raman spectra of erythrosine have been computed using density functional theory (DFT) to aid in the interpretation of experimental SERS data. rsc.org

Table 1: Comparison of Spectrophotometric Methods for Erythrosine Analysis

| Method | Principle | Matrix | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Reference |

|---|---|---|---|---|---|

| CPE-Spectrophotometry | Cloud point extraction with Triton X-114 followed by UV-Vis detection. | Food Samples | 0.030 - 3.000 | Not Specified | analchemres.organalchemres.org |

| CPE-Scanometry | Cloud point extraction followed by scanning and RGB color analysis. | Food Samples | 0.067 - 5.330 | 0.058 | analchemres.org |

| Ion-Pair Colorimetry | Formation of an ion-pair complex with Biperiden HCl, measured at 555 nm. | Pharmaceuticals | 0.4 - 5.0 | 0.106 | nih.gov |

| Spectrofluorimetry (Quenching) | Quenching of Erythrosine B fluorescence by an analyte (Biperiden HCl). | Pharmaceuticals | 0.1 - 1.0 | 0.017 | nih.gov |

| Smartphone-based Colorimetry | Adsorption onto a magnetic imprinted polymer, followed by color intensity measurement with a smartphone. | Food Samples | Not Specified | Not Specified (RSD ≤ 6%) | nih.gov |

Chromatographic Separations for this compound and Related Compounds

Chromatographic techniques are the cornerstone for separating Erythrosine from its subsidiary colors, isomers, and other components within a sample matrix. This separation is crucial for accurate quantification and for identifying impurities.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used technique for Erythrosine analysis. scholarsresearchlibrary.comresearchgate.net These methods typically employ a C18 column as the stationary phase and a mobile phase consisting of an aqueous buffer (often ammonium (B1175870) acetate) mixed with an organic modifier like acetonitrile (B52724) or methanol. scholarsresearchlibrary.comresearchgate.netajrconline.org Detection is commonly performed using a UV-Vis or a Photodiode Array (PDA) detector set to Erythrosine's maximum absorbance wavelength, around 529 nm. scholarsresearchlibrary.comajrconline.org

The versatility of HPLC allows for its application in diverse matrices, from food products like candies, biscuits, and fruit pulps to pharmaceutical formulations where Erythrosine is used as a coating agent. scholarsresearchlibrary.comscielo.br Sample preparation for aqueous samples can be as simple as dilution and filtration, while solid samples may require homogenization and extraction. scholarsresearchlibrary.comresearchgate.net

Table 2: Selected HPLC Methods for Erythrosine Determination

| Stationary Phase | Mobile Phase | Detection Wavelength | Linear Range (µg/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |

|---|---|---|---|---|---|---|

| Phenomenex C18 Gemini (150x4.6mm, 5µm) | 10mM Ammonium Acetate : Acetonitrile : Methanol (50:25:25 v/v/v), pH 8 | 529 nm | 0.2 - 1.0 | 0.1 | 1.0 | scholarsresearchlibrary.comresearchgate.net |

| Phenomenex C18 Gemini (150x4.6mm, 5µm) | 20mM Ammonium Acetate : Acetonitrile : Methanol (40:30:30 v/v/v) | 529 nm | 0.2 - 1.0 | Not Specified | Not Specified | ajrconline.org |

| Newcrom BH (100x2.1mm, 5µm) | Methanol : Water (75:25) with 0.5% Perchloric Acid | 240 nm, 480 nm | Not Specified | Not Specified | Not Specified | sielc.com |

| C18 Column | Gradient of Ammonium Acetate and Acetonitrile | 540 nm | 50-150 mg/kg | 15 mg/kg | 30 mg/kg | scielo.br |

Ultra-Fast Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (UFLC-MS/MS)

For even greater selectivity and sensitivity, liquid chromatography is coupled with mass spectrometry. An Ultra-Fast Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (UFLC-MS/MS) method has been developed for the simultaneous determination of seven synthetic pigments, including Erythrosine, in wines and soft drinks. nih.govnih.gov This powerful technique combines the rapid separation capabilities of UFLC with the precise mass identification of tandem MS. nih.gov

A key part of this method is an advanced sample preparation procedure using magnetic dispersive solid-phase extraction (M-dSPE) with an amino-functionalized magnetic polymer, which effectively isolates and preconcentrates the analytes from the complex beverage matrix. nih.govnih.gov The method demonstrated high recoveries and low limits of quantification (LOQs), making it suitable for food safety monitoring. nih.gov In one study, this method successfully detected Erythrosine in a dry red wine sample at a concentration of 3.22 µg/L. nih.gov

Counter-Current Chromatography Techniques

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues like irreversible adsorption of the analyte. wikipedia.org The stationary phase is a liquid held in place by gravitational or centrifugal forces. wikipedia.org This technique is particularly well-suited for the preparative-scale separation of compounds.

A specific application for Erythrosine is pH-zone-refining counter-current chromatography. This method has been successfully used to perform large-scale separations of the components in commercial FD&C Red No. 3. fao.orgresearchgate.net It effectively isolated the main component, 2′,4′,5′,7′-tetraiodofluorescein (Erythrosine), from its lower-iodinated subsidiary colors, such as 2′,4′,5′-triiodofluorescein and 2′,4′,7′-triiodofluorescein, allowing for their characterization. researchgate.net

Electrochemical Characterization and Determination of this compound

Electrochemical methods offer a sensitive and low-cost alternative for the quantification of electroactive compounds like Erythrosine. niscpr.res.in Voltammetric techniques, in particular, have been explored for its determination.

A recent study detailed the development of a disposable and sensitive electrochemical sensor for Erythrosine. researchgate.net The sensor was fabricated by modifying a pencil graphite (B72142) electrode with poly-L-glutamic acid. researchgate.net Using differential pulse voltammetry, the sensor demonstrated a linear response to Erythrosine across two concentration ranges (0.5–6 µM and 10–60 µM). researchgate.net This method achieved a very low detection limit of 0.003 µM, highlighting its high sensitivity. researchgate.net

Other electrochemical research has focused on the degradation of Erythrosine. niscpr.res.in Controlled potential electrolysis has been used to study the electrochemical reduction of the dye at platinum and steel electrodes, which is relevant for applications in wastewater treatment from food and pharmaceutical industries. niscpr.res.in

Table 3: Performance of a Voltammetric Sensor for Erythrosine

| Electrode | Technique | Linear Ranges (µM) | LOD (µM) | LOQ (µM) | Reference |

|---|---|---|---|---|---|

| Poly-L-glutamic acid modified pencil graphite electrode | Differential Pulse Voltammetry | 0.5 - 6 and 10 - 60 | 0.003 | 0.01 | researchgate.net |

Method Validation and Performance Evaluation in Diverse Matrices

The validation of any analytical method is essential to ensure its reliability, accuracy, and precision for a specific application. pcdn.co For Erythrosine analysis, methods are typically validated in the matrix of interest, such as food or pharmaceutical products, to account for potential interferences. scielo.brpcdn.co Key validation parameters include linearity, range, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ). pcdn.co

For example, an RP-HPLC method for analyzing Erythrosine in various foodstuffs was validated and showed excellent performance. scholarsresearchlibrary.comresearchgate.net The accuracy, determined through recovery studies, is a critical parameter. For an HPLC-DAD method developed for fibrous fruit pulps, recoveries were found to be in the range of 93-110%. scielo.br Precision is evaluated in terms of repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (%RSD). scholarsresearchlibrary.comscielo.br In one study, the intra-day and inter-day precision for Erythrosine analysis were 1.33% RSD and 0.98% RSD, respectively. scholarsresearchlibrary.comresearchgate.net

The UFLC-MS/MS method for beverages was validated by assessing matrix-matched calibration curves, with recoveries reported between 84.0% and 116.2%. nih.gov The validation of a method for a new matrix, known as matrix extension, is crucial to ensure the method remains accurate and reliable across different product types. pcdn.co

Table 4: Method Validation and Performance Data in Various Matrices

| Method | Matrix | Accuracy (Recovery %) | Precision (% RSD) | LOD | LOQ | Reference |

|---|---|---|---|---|---|---|

| RP-HPLC-PDA | Foodstuffs (Cherry, Biscuits, Candies) | Not Specified | Intra-day: 1.33, Inter-day: 0.98 | 0.1 ng/mL | 1 ng/mL | scholarsresearchlibrary.comresearchgate.net |

| UFLC-MS/MS | Wines, Soft Drinks | 84.0 - 116.2 | Not Specified | Not Specified | 1.51 - 5.0 µg/L | nih.gov |

| RP-HPLC-DAD | Guava Fibrous Pulp | 93 - 110 | Repeatability: < 13.7, Intermediate: < 19.0 | 15 mg/kg | 30 mg/kg | scielo.br |

| HPLC | Soft Drinks, Candies | 76.6 - 115.0 | < 6.0 | 0.03 µg/g | 0.1 µg/g | researchgate.net |

Molecular and Cellular Mechanisms of Erythrosine Sodium Action: in Vitro and Ex Vivo Investigations

Enzymatic Interactions and Metabolic Pathway Modulation

Erythrosine's structural similarity to thyroid hormones has prompted research into its potential interference with the enzymes that govern thyroid hormone metabolism.

| Enzyme | Action | Effect of Erythrosine | Reference |

| Iodothyronine Deiodinase (e.g., D2) | Converts thyroxine (T4) to triiodothyronine (T3) | Inhibition of enzyme activity, reducing T3 production | foodstandards.gov.au, nih.gov |

| Iodotyrosine Deiodinase (IYD) | Recycles iodide from iodotyrosine molecules | Potential for interaction due to interference with iodine metabolism | nih.gov, wikipedia.org |

Direct Biomolecular Binding and Cellular Uptake Dynamics

Erythrosine's utility as a biological stain stems from its ability to bind directly with various biomolecules, a property that has been extensively studied. Its dynamics within cellular environments have also been characterized.

Erythrosine B is widely used as a counterstain in the Hematoxylin and Eosin (H&E) staining method, one of the most common techniques in histology. sigmaaldrich.com The staining mechanism is a physicochemical process based on electrostatic interactions. sigmaaldrich.com As a negatively charged anionic dye, erythrosine binds to positively charged components within the cell. sigmaaldrich.com This includes the plasma proteins in the cytoplasm and various intercellular substances, staining them in shades of pink and red. sigmaaldrich.com

Beyond its role in histological staining, erythrosine has been identified as a promiscuous inhibitor of protein-protein interactions (PPIs). nih.govnih.gov Studies have shown that it can bind to a variety of proteins with low micromolar affinity, likely at multiple sites on the protein surface. nih.gov This binding can interfere with the protein's ability to interact with its natural partners. nih.gov The binding affinity of erythrosine B has been quantified for proteins such as bovine serum albumin (BSA) and CD40L, with dissociation constants (Kd) in the micromolar range, which aligns with the concentrations at which it inhibits PPIs. nih.gov

| Biomolecule | Type of Interaction | Application/Outcome | Reference |

| Cellular Proteins (e.g., plasma proteins) | Electrostatic binding (anionic dye to cationic proteins) | Histological counterstaining (H&E) | sigmaaldrich.com |

| Nucleic Acids | Electrostatic binding (anionic dye to positive charges associated with nuclear proteins) | Nuclear staining in some contexts | sigmaaldrich.com, protocols.io |

| Various Proteins (e.g., BSA, CD40L) | Reversible, low-micromolar affinity binding | Inhibition of Protein-Protein Interactions (PPIs) | nih.gov, nih.gov |

The uptake of erythrosine into cultured cells has been shown to be a dose-dependent process. nih.govresearchgate.net Studies using malignant (H357) and pre-malignant (DOK) oral epithelial cells demonstrated that as the concentration of erythrosine increases, its uptake by the cells also increases. nih.gov

Once inside the cell, erythrosine's distribution is not uniform. The primary site of accumulation in these oral epithelial cells was found to be the mitochondria. nih.gov In other cell lines, such as U2-OS osteosarcoma cells, erythrosine is also observed to enter live cells, leading to a pronounced staining of the nucleus and a fainter staining of the cytoplasm. protocols.io This process varies in speed between different cell lines. protocols.io Confocal laser scanning microscopy has also confirmed that in bacterial biofilms, erythrosine is taken up and associates with the biomass of the biofilm rather than the fluid-filled channels. researchgate.net

| Cell Type | Uptake Characteristic | Subcellular Localization | Reference |

| Oral Epithelial Cells (DOK, H357) | Dose-dependent | Predominantly mitochondria | nih.gov |

| U2-OS Cells | Time-dependent entry into live cells | Pronounced in the nucleus, faint in the cytoplasm | protocols.io |

| Streptococcus mutans (Biofilm) | Association with biomass | Throughout the biofilm matrix | researchgate.net |

The formation of amyloid fibrils from protein aggregation is associated with several diseases. nih.gov In vitro studies have demonstrated that erythrosine B can significantly inhibit this process. Research on hen lysozyme, a protein known to form amyloid fibrils, found that erythrosine suppressed fibrillogenesis in a dose-dependent manner. nih.gov The mechanism involves erythrosine binding near the tryptophan residues of lysozyme, which reduces the α-to-β structural transition and the exposure of hydrophobic clusters that are critical for aggregation. nih.gov

Similar inhibitory effects have been observed with the amyloid-beta (Aβ) peptide, which is central to Alzheimer's disease. researchgate.netnih.gov Molecular dynamics simulations have shown that erythrosine molecules bind to the surface of the Aβ40 peptide, particularly interacting with aromatic side chains at the N-terminus. researchgate.netnih.gov This binding destabilizes the inter-chain stacking of Aβ40 and disrupts the formation of a key salt-bridge, thereby disturbing the conformational transition required for aggregation into neurotoxic fibrils. researchgate.netnih.gov

| Protein System | Effect of Erythrosine | Mechanism of Action | Reference |

| Hen Lysozyme | Dose-dependent suppression of fibrillogenesis | Binds near tryptophan residues, reduces α-to-β transition, and decreases hydrophobic exposure | nih.gov |

| Amyloid-Beta (Aβ40) Peptide | Inhibition of fibril formation | Binds to N-terminus and C-terminus, destabilizes inter-chain stacking, and disturbs conformational transition | researchgate.net, nih.gov |

Photochemical Reaction Pathways and Reactive Oxygen Species Generation

Erythrosine is a well-documented photosensitizer, meaning it can absorb light energy and initiate photochemical reactions. oup.comscielo.br Upon irradiation with light of an appropriate wavelength (maximum absorption is around 524-527 nm), the erythrosine molecule transitions from its low-energy ground state to a higher-energy triplet state. oup.comfao.org

This excited triplet-state molecule can then follow two main pathways. It can react directly with biomolecules to produce free radicals, or it can transfer its energy to molecular oxygen (O₂). oup.com The latter pathway is particularly efficient for xanthene dyes like erythrosine and results in the formation of highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS). oup.comscielo.brnih.gov The generation of singlet oxygen is a key mechanism behind erythrosine's use in photodynamic therapy and its photobleaching (fading) in the presence of light and oxygen. oup.comuobasrah.edu.iqacs.org The efficiency of singlet oxygen generation can be influenced by the surrounding chemical environment, such as the type of buffer used in a solution. nih.gov This production of ROS can lead to the oxidative damage of cellular components like lipids, proteins, and DNA. researchgate.netscielo.br

Singlet Oxygen Quantum Yield Studies and Production Mechanisms

Erythrosine sodium is recognized for its capacity as a photosensitizer, a molecule that, upon absorbing light, can promote the formation of reactive oxygen species (ROS). nih.govnih.gov A crucial aspect of its photodynamic activity is the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen. nih.govnih.gov The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ), which denotes the fraction of absorbed photons that lead to the creation of singlet oxygen molecules.

Studies have reported varying singlet oxygen quantum yields for erythrosine, often influenced by the solvent environment. For instance, quantum yields of 0.59 and 0.63 have been recorded. researchgate.net This high quantum yield underscores its efficiency as a singlet oxygen generator. researchgate.netresearchgate.net

The primary mechanism for singlet oxygen production by this compound is a Type II photodynamic process. researchgate.net This mechanism unfolds in the following sequence:

Excitation: The erythrosine molecule absorbs light, transitioning from its ground state to an excited singlet state.

Intersystem Crossing: The molecule in the excited singlet state undergoes intersystem crossing to a more stable, longer-lived excited triplet state. The presence of heavy iodine atoms in the erythrosine structure facilitates this process, which is crucial for efficient singlet oxygen generation.

Energy Transfer: The triplet-state erythrosine molecule then transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer elevates the oxygen to the highly reactive singlet state (¹O₂), while the erythrosine molecule returns to its ground state. nsf.gov

The effectiveness of erythrosine as a photosensitizer is largely attributed to its high efficiency in intersystem crossing and the subsequent energy transfer to molecular oxygen. nih.gov

Interactive Data Table: Singlet Oxygen Quantum Yield of Erythrosine

| Parameter | Value | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.59 | researchgate.net |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.63 | researchgate.net |

Photomodification of Cellular Macromolecules (DNA, Lipids, Enzymes) In Vitro

The singlet oxygen produced by photoactivated this compound is a potent oxidizing agent capable of damaging key cellular macromolecules in vitro. This damage is a primary contributor to its cytotoxic effects.

DNA: While specific studies on erythrosine's effect on DNA were not found in the provided search results, the general mechanism of singlet oxygen-induced DNA damage involves the oxidation of guanine (B1146940) bases, the most susceptible of the four DNA bases to oxidation. This can lead to the formation of lesions such as 8-oxoguanine and can result in single-strand breaks.

Lipids: The polyunsaturated fatty acid chains within lipids, especially those in cell membranes, are highly vulnerable to attack by singlet oxygen. This leads to a chain reaction known as lipid peroxidation, which can compromise the structural integrity and function of cell membranes by forming lipid hydroperoxides and other cytotoxic byproducts.

Enzymes: Proteins, including enzymes, can be inactivated by singlet oxygen. The amino acid residues most prone to oxidation are tryptophan, tyrosine, histidine, methionine, and cysteine. The oxidation of these residues can alter the protein's structure, leading to cross-linking, aggregation, and a loss of enzymatic function.

Interactive Data Table: In Vitro Effects of Photoactivated Erythrosine on Cellular Macromolecules

| Macromolecule | Type of Damage | Potential Consequence |

| DNA | Oxidation of Guanine Bases | Formation of Lesions, Strand Breaks |

| Lipids | Lipid Peroxidation | Compromised Membrane Integrity and Function |

| Enzymes | Oxidation of Amino Acid Residues | Loss of Catalytic Activity, Inactivation |

Ex Vivo Functional Modulations of Biological Systems

Effects on Visceral Smooth Muscle Contractile Function Ex Vivo

Ex vivo investigations using isolated tissues have demonstrated that erythrosine can modulate the function of biological systems. Specifically, its effect on the contractility of visceral smooth muscle has been a subject of study.

In an ex vivo study using isolated duodenal segments from rats, erythrosine was shown to inhibit the contractile function of the visceral smooth muscle. ijrrjournal.comijrrjournal.com The application of erythrosine resulted in a significant, dose-dependent suppression of duodenal contractions, characterized by a decrease in both the frequency and the amplitude of the contractile waves. ijrrjournal.comijrrjournal.com

The research suggests that this inhibitory effect on smooth muscle contractility is mediated by the nitrergic signaling pathway. ijrrjournal.comijrrjournal.com The study found that erythrosine facilitates the action of inhibitory nitrergic-myenteric efferents. ijrrjournal.comijrrjournal.com This action is likely achieved by augmenting the nitric oxide-mediated soluble guanylyl cyclase pathway, which promotes smooth muscle relaxation. ijrrjournal.comijrrjournal.com The inhibitory effect of erythrosine on contractions was counteracted when the tissue was pre-treated with L-NAME (a nitric oxide synthase inhibitor) or methylene (B1212753) blue (a soluble guanylyl cyclase blocker), further supporting the involvement of this pathway. ijrrjournal.comijrrjournal.com These findings indicate that erythrosine hinders the motility of the duodenum by directly inhibiting the contractions of the visceral smooth muscle cells within the duodenal wall. ijrrjournal.com

Photophysical Properties and Photochemical Applications of Erythrosine Sodium

Spectroscopic Characterization of Erythrosine Sodium's Photophysical Traits

This compound is characterized by its strong absorption of visible light. In aqueous solutions, it displays an absorption maximum at approximately 527-530 nm. scispace.comfao.orgmdpi.com The molar absorption coefficient in water at its peak wavelength is reported to be around 75,000 M⁻¹ cm⁻¹. scispace.com Upon excitation, the compound shows weak fluorescence, with an emission peak centered at about 550 nm. researchgate.net The disodium (B8443419) salt of 2-(2,4,5,7-tetraiodo-6-oxido-3-oxo-xanthen-9-yl)benzoate is the primary component of Erythrosine. fao.org Its structure as a halogenated derivative of fluorescein (B123965) contributes to its distinct spectroscopic characteristics. nih.gov

Photobleaching Phenomena and Degradation Kinetics

This compound undergoes rapid, oxygen-sensitive photobleaching when exposed to visible light in aqueous solutions. scispace.comepa.gov The degradation process follows pseudo-first-order kinetics. scispace.comiaea.org The rate of this photobleaching is critically dependent on both the rate of photon absorption and the concentration of dissolved molecular oxygen. scispace.comacs.org

Kinetic studies have revealed that the inherent bleaching process can be enhanced by self-catalysis, particularly at higher concentrations of the dye and with prolonged exposure times. scispace.comepa.gov The mechanism for this degradation is believed to be a geminate attack on the chromophore by singlet molecular oxygen. scispace.comacs.org The rate constants associated with both the inherent and self-catalyzed bleaching reactions exhibit Arrhenius-type behavior, allowing for the determination of activation parameters. scispace.comepa.gov Studies using gamma radiation have also been conducted to analyze the degradation of Erythrosine, showing that the process follows pseudo-first-order kinetics with an apparent rate constant of approximately 0.0144 min⁻¹. iaea.org

Environmental and Solvatochromic Effects on this compound Photophysics

The photophysical properties of this compound are influenced by its local environment, a phenomenon known as solvatochromism. The nature of the solvent affects its molar absorptivity and can cause shifts in its absorption maximum. researchgate.net Research has shown a direct relationship between the molar absorptivity and the dielectric permittivity of the solvent. researchgate.net Furthermore, an increase in the Hansen solubility parameter of the solvent leads to a hypsochromic (blue) shift of the absorption maximum. researchgate.net

The chemical nature of buffering agents in aqueous solutions can also have specific effects that go beyond simple pH control. nih.gov A study comparing Erythrosine B's photobleaching in different aqueous environments (pure water, phosphate (B84403) buffer, Tris buffer, and HEPES buffer) found that the singlet oxygen quantum yield was significantly different in HEPES compared to the other solvents. nih.gov This indicates that the choice of buffer can directly impact the photochemical behavior of the photosensitizer and the nature of its photoproducts. nih.gov

This compound as a Photosensitizer in Advanced Therapeutic Modalities

This compound's photochemical properties, particularly its ability to generate cytotoxic species upon light activation, have established it as a promising photosensitizer for therapeutic applications, notably in photodynamic therapy (PDT). nih.govplos.orgresearchgate.net PDT is a treatment modality that involves a photosensitizer, light of a specific wavelength, and oxygen to induce cell death. plos.org

The primary mechanism of photosensitization by Erythrosine involves the production of reactive oxygen species (ROS), specifically singlet oxygen (¹O₂), through a Type II photochemical reaction. mdpi.commdpi.com Upon absorption of light, the Erythrosine molecule transitions from its ground state to an excited singlet state, and then to a longer-lived excited triplet state. This triplet-state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen. mdpi.com Studies investigating the death of E. coli cells following PDT with Erythrosine concluded that bacterial death was primarily due to the production of singlet oxygen. mdpi.com This mechanism is also believed to be responsible for its efficacy in damaging bacterial cell membranes through lipid peroxidation. researchgate.net

Erythrosine-mediated PDT has demonstrated significant potential as a treatment for oral plaque biofilms. nih.govpsu.edu It has been shown to be effective in the photodynamic killing of the cariogenic bacterium Streptococcus mutans within biofilms. nih.govresearchgate.net Confocal laser scanning microscopy has revealed that Erythrosine is readily taken up by S. mutans biofilms, where it associates with the biofilm's biomass rather than the fluid-filled channels. nih.govresearchgate.netpsu.edu

In comparative studies, Erythrosine was found to be a more effective photosensitizer for killing S. mutans in biofilms than other well-characterized photosensitizers like methylene (B1212753) blue and photofrin. nih.govoup.com The cell-killing efficacy of all three photosensitizers increased with the age of the biofilm, suggesting that changes in biofilm architecture over time affect its susceptibility to PDT. nih.govpsu.edu

Table 1: Comparative Efficacy of Photosensitizers against S. mutans Biofilms This table summarizes the log reduction in colony-forming units (cfu) for different photosensitizers when applied to S. mutans biofilms of varying ages.

| Biofilm Age (hours) | Log₁₀ Reduction (Erythrosine) | Log₁₀ Reduction (Methylene Blue) | Log₁₀ Reduction (Photofrin) |

| 48 | 2.2 | 1.5 | 0.5 |

| 288 | 3.0 | 2.6 | 1.1 |

| Data sourced from a study where biofilms were incubated with 22 µM of each photosensitizer and irradiated for 15 minutes with a 400 W white light source. psu.edu |

The efficacy of Erythrosine-based PDT has been evaluated in vitro against malignant (H357) and pre-malignant (DOK) oral epithelial cells. plos.orgnih.gov

Cellular Uptake: Studies at 37°C showed that the uptake of Erythrosine by both DOK and H357 cells increased in a dose-dependent manner. plos.orgnih.gov

Table 2: Uptake of Erythrosine in Oral Epithelial Cells at 37°C This table shows the cellular uptake of Erythrosine at different concentrations.

| Erythrosine Concentration (µM) | Uptake in DOK Cells (µg/mg protein) | Uptake in H357 Cells (µg/mg protein) |

| 71.03 | ~1.5 | ~1.8 |

| 142.06 | ~2.5 | ~2.8 |

| 284.13 | ~4.0 | ~4.5 |

| 568.27 | ~6.0 | ~7.0 |

| 1136.50 | ~9.0 | ~10.0 |

| Data is estimated from graphical representations in the source study. plos.org |

Cell Killing Efficacy: Following PDT, a significant difference in cell killing was observed between the two cell lines. A maximum of approximately 80% cell killing was achieved for the pre-malignant DOK cells, compared to about 60% for the malignant H357 cells. plos.orgmdpi.com The percentage of cell death was dependent on both the photosensitizer concentration and the light fluence. plos.org For DOK cells, the LD₅₀ was determined to be 585.32 µM Erythrosine at an irradiation fluence of 122.58 J/cm². plos.orgnih.gov

Table 3: Percentage of Cell Killing in DOK and H357 Cells with Erythrosine-PDT This table presents the percentage of cell death at various Erythrosine concentrations with a constant light fluence of 122.58 J/cm².

| Erythrosine Concentration (µM) | % Cell Killing in DOK Cells | % Cell Killing in H357 Cells |

| 71.03 | ~10% | ~5% |

| 142.06 | ~15% | ~10% |

| 284.13 | ~25% | ~20% |

| 568.27 | ~50% | ~35% |

| 1136.50 | ~80% | ~60% |

| Data is estimated from graphical representations in the source study. plos.org |

Subcellular Localization and Mechanism of Cell Death: In both DOK and H357 cell types, Erythrosine predominantly accumulates in the mitochondria. plos.orgnih.gov However, studies on the mitochondrial trans-membrane potential (ΔΨm) revealed that H357 cells were more resistant to PDT-induced changes compared to DOK cells, which may contribute to their relative resistance to the therapy. plos.orgnih.gov Cell death morphology analysis showed that at high doses of Erythrosine, DOK cells underwent extensive necrosis, while lower doses induced apoptosis in both cell lines. plos.org For H357 cells, high-dose PDT resulted in a mix of apoptotic and necrotic responses. plos.orgnih.gov

Environmental Dynamics, Degradation Pathways, and Remediation Technologies of Erythrosine Sodium

Advanced Remediation Strategies for Erythrosine Sodium Contamination

Adsorptive Removal Technologies and Sorbent Development

Adsorption has been identified as a promising and cost-effective method for removing this compound from aqueous solutions. researchgate.netusv.ro This technique avoids the generation of potentially toxic by-products that can result from photochemical and biochemical degradation processes. bohrium.comnih.govresearchgate.net Researchers have investigated a variety of low-cost, readily available materials as potential adsorbents.

Studies have demonstrated the effectiveness of various waste materials in adsorbing this compound. These include:

Bottom Ash and De-Oiled Soya: A study highlighted the successful use of bottom ash, a power plant waste, and de-oiled soya, an agricultural waste, for the removal of Erythrosine. bohrium.comnih.gov The adsorption process was found to be influenced by factors such as the concentration of the dye, temperature, pH of the solution, and adsorbent dosage. bohrium.comnih.gov The process followed both Langmuir and Freundlich adsorption isotherms. bohrium.comnih.gov Furthermore, column studies showed high breakthrough capacities, and the adsorbed dye could be recovered by eluting with dilute sodium hydroxide, allowing for adsorbent regeneration. bohrium.comnih.gov

De-oiled Mustard: Another agricultural byproduct, de-oiled mustard, has been successfully utilized as a biosorbent for Erythrosine removal. nih.govbohrium.com Kinetic studies indicated that the adsorption process follows a pseudo-first-order model, and the equilibrium can be described by both Freundlich and Langmuir isotherms. nih.govbohrium.com Thermodynamic analysis revealed the spontaneous and endothermic nature of the adsorption process. nih.govbohrium.com

Pumpkin Seed Hulls: The agricultural waste of pumpkin seed hulls has also been investigated as a potential adsorbent. uminho.ptresearchgate.net The attachment of Erythrosine B molecules to the adsorbent surface is thought to occur through interactions with carboxyl and/or carbonyl groups. uminho.ptresearchgate.net The maximum adsorption capacity was determined to be 16.4 mg/g. uminho.pt

Lemon Citrus Peel Active Carbon: A novel adsorbent prepared from lemon citrus peels has shown high effectiveness in adsorbing Erythrosine B. researchgate.net Optimized conditions for adsorption were found to be a pH of 4, an adsorbent dose of 0.3 g/L, and an extraction time of 21 minutes. researchgate.net The isotherm adsorption capacity for Erythrosine B was an impressive 296 mg/g. researchgate.net

Zeolite-Supported Nanostructures: A nanostructure of Fe-Co-V supported on zeolite has been used for the removal of Erythrosine, achieving a maximum removal of 99.5% under optimal conditions. ijcce.ac.ir The experimental data aligned with the Freundlich adsorption isotherm. ijcce.ac.ir

Commercial Kaolin (B608303): Commercial kaolin has been used as an efficient and economical adsorbent for Erythrosine E127 dye. cosmosscholars.com The optimal pH for adsorption was 4.7, with a maximum surface concentration of 53.8 mg/g. cosmosscholars.com The process was found to be spontaneous and followed the pseudo-second-order kinetic model. cosmosscholars.com

Table 1: Comparison of Adsorbent Materials for this compound Removal

Application of Advanced Oxidation Processes (AOPs) for Decolorization

Advanced Oxidation Processes (AOPs) are another set of effective methods for the degradation and decolorization of Erythrosine in water. iaea.org These processes rely on the generation of highly reactive hydroxyl radicals (•OH) that can oxidize and break down the complex dye molecule. iaea.orgnih.gov

Photocatalysis using semiconductor materials has been extensively studied for Erythrosine degradation.

Titanium Dioxide (TiO₂): N, S-codoped TiO₂ nanoparticles prepared by the sol-gel method have been shown to effectively degrade Erythrosine under visible light. tsijournals.com The rate of degradation is influenced by pH, dye concentration, photocatalyst amount, and light intensity. tsijournals.com Doping with non-metals like nitrogen and sulfur enhances the photocatalytic activity by reducing the band gap of TiO₂. tsijournals.com

Tin Dioxide (SnO₂): Tin dioxide has also been used as a photocatalyst for the degradation of Erythrosine B. tsijournals.com The degradation rate is dependent on pH, dye concentration, amount of semiconductor, and light intensity. tsijournals.com Doping SnO₂ with iron has been found to enhance its photocatalytic activity. tsijournals.com

CaCu₃Ti₄O₁₂ (CCTO): CCTO has been demonstrated as a visible-light active photocatalyst that can completely degrade an Erythrosine solution within 30 minutes. researchgate.net

Nd₂Zr₂O₇ Nanostructures: These nanostructures have been used for the photocatalytic degradation of Erythrosine, showing significant efficiency. researchgate.net

Electro-Fenton and Photoelectro-Fenton: Comparative studies have been conducted on the degradation of Erythrosine B using electro-Fenton, UVA photoelectro-Fenton, and solar photoelectro-Fenton processes. researchgate.net The application of light in photoelectro-Fenton processes significantly enhances the production of hydroxyl radicals and achieves faster color and Chemical Oxygen Demand (COD) removal. researchgate.net Solar photoelectro-Fenton was found to be a highly promising and energy-efficient method. researchgate.net

Gamma Radiation: Gamma radiation has been shown to be effective in degrading Erythrosine in aqueous solutions. iaea.org The degradation follows pseudo-first-order kinetics, and at a dose of 15 kGy, significant removal of the dye, COD, and Total Organic Carbon (TOC) was observed. iaea.org

Ozonation: Ozonation and ozone-based AOPs (O₃/UV, O₃/H₂O₂) lead to the degradation of erythromycin (B1671065) A, a related compound, through both direct ozone attack and hydroxyl radical attack, forming several degradation products. nih.govresearchgate.net

Table 2: Advanced Oxidation Processes for Erythrosine Decolorization

Ecotoxicological Methodologies for this compound and its Degradation Products

Assessing the ecotoxicological impact of this compound and its degradation byproducts is crucial for understanding its environmental risk. Standardized testing methodologies are employed to evaluate toxicity across different trophic levels.

Ecotoxicity studies are often required by regulatory bodies like the European Union. sdc.org.uk The standard set of tests typically includes:

Acute Toxicity to Fish: This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a continuous exposure period. sdc.org.uk For an Erythrosine formulation, an LC50 of 1,100,000 µg/L for 24 hours was reported for the fish species Oryzias latipes. nih.gov

Acute Toxicity to Daphnia: This assesses the median effective concentration (EC50) that causes immobilization in daphnids (water fleas). sdc.org.uk

Algal Growth Inhibition Test: This test evaluates the effect of a substance on the growth of unicellular green algae. sdc.org.uk

Biodegradation and Bacterial Inhibition Tests: These tests determine the readiness of a substance to biodegrade and its potential to inhibit the bacteria responsible for degradation. sdc.org.uk

The Allium cepa (onion root) test is a common plant-based bioassay used to evaluate the cytotoxic and genotoxic effects of chemical compounds. uem.br In one study, Erythrosine did not show significant cytotoxicity to Allium cepa cells at the tested concentrations and exposure times. uem.br

Toxicity of Degradation Products: A significant concern with degradation processes is the potential formation of byproducts that may be more toxic than the parent compound. bohrium.comnih.govresearchgate.net For instance, the degradation of dyes can sometimes lead to the formation of toxic intermediates. uminho.pt Ecotoxicity tests on post-treatment samples from bioreactors have shown that even with high decolourisation efficiency, the resulting effluent can still exhibit toxicity to organisms like Daphnia magna and Lemna minor. mdpi.com

Table 3: Ecotoxicological Data for this compound

Emerging Research Avenues and Interdisciplinary Applications of Erythrosine Sodium

Development of Erythrosine Sodium-Based Biosensors

The inherent fluorescent properties of this compound (also known as Erythrosine B) make it a valuable component in the development of sensitive and cost-effective biosensors. nih.gov Its application as a sensing probe is particularly prominent in spectrofluorimetric and spectrophotometric analysis for the quantification of various pharmaceutical compounds. nih.gov

The primary mechanism involves the formation of an ion-pair association complex between Erythrosine B and the target analyte. nih.gov For instance, in the presence of amine-based pharmaceuticals like biperiden (B1667296), the interaction between the tertiary amino group of the drug and the phenolic group of Erythrosine B leads to the formation of this complex. nih.gov This association results in a measurable quenching of the dye's native fluorescence, which can be correlated to the concentration of the analyte. nih.govrsc.org This quenching effect is the basis for its use in determining the concentration of drugs such as amlodipine, perindopril, and brexpiprazole (B1667787) in various samples, including pharmaceutical formulations and spiked human plasma. rsc.orgnih.gov

Research has demonstrated the successful application of this principle in developing validated analytical methods. These methods are noted for their high sensitivity, simplicity, and rapid analysis times. nih.govnih.gov The development of these biosensors often involves optimizing several factors, including pH, buffer volume, and reaction time, to maximize performance. rsc.org

Table 1: Performance of this compound-Based Biosensors for Pharmaceutical Analysis This interactive table summarizes the analytical parameters for the detection of various pharmaceuticals using Erythrosine B as a fluorescent probe.

| Analyte | Method | Excitation λ (nm) | Emission λ (nm) | Linear Range (μg/mL) | Limit of Detection (LOD) (μg/mL) | Source |

|---|---|---|---|---|---|---|

| Biperiden HCl | Spectrofluorimetry | 527.0 | 550.9 | 0.1 - 1.0 | 0.017 | nih.gov |

| Biperiden HCl | Colorimetry | - | 555.0 (Abs) | 0.4 - 5.0 | 0.106 | nih.gov |

| Amlodipine | Spectrofluorimetry | 527 | 554 | 0.25 - 3.0 | - | nih.gov |

| Perindopril | Spectrofluorimetry | 527 | 554 | 0.1 - 1.5 | - | nih.gov |

| Brexpiprazole | Spectrofluorimetry | 530 | 554 | 0.2 - 2.0 | 0.0515 | rsc.org |

Exploratory Research in Nanomedicine and Targeted Delivery Systems

The field of nanomedicine is actively exploring materials that can improve drug delivery, and the properties of this compound make it a candidate for such systems, particularly in photodynamic therapy (PDT). researchgate.netresearchgate.net In PDT, a photosensitizer is excited by light of a specific wavelength to produce reactive oxygen species that can destroy target cells. researchgate.net

Exploratory research focuses on incorporating Erythrosine into nanocarriers to overcome certain limitations, such as its high hydrophilicity, which can negatively impact its ability to permeate biological membranes. researchgate.net By encapsulating Erythrosine within nanostructures like polymeric micelles or liposomes, researchers aim to enhance its delivery to, and retention at, target sites. researchgate.netnih.gov

Recent studies have investigated loading Erythrosine into thermoresponsive and bioadhesive polymeric systems. researchgate.net These smart delivery systems, often composed of polymers like poloxamers combined with cellulose (B213188) derivatives, are designed to be liquid at room temperature and form a gel at body temperature. researchgate.netresearchgate.net This in-situ gelation, coupled with bioadhesive properties, could prolong the contact time of the photosensitizer with the target tissue, such as skin or mucosa, thereby boosting its photodynamic activity. researchgate.net Furthermore, loading Erythrosine into upconversion nanoparticles has been shown to create a system that can be triggered by near-infrared (NIR) light to generate reactive oxygen species, demonstrating a potent antimicrobial effect with excellent biosafety. researchgate.net

While the direct use of this compound in clinically approved targeted delivery systems is still in early stages, these studies highlight its potential. The ability to be activated by visible light, such as that from blue light-emitting diodes (LEDs), further broadens its applicability for accessible therapeutic approaches. nih.gov

Computational Modeling and Simulation in this compound Research

Computational modeling and simulation are becoming indispensable tools for understanding the molecular behavior of compounds like this compound. These methods provide insights that are complementary to experimental data, helping to predict and explain the compound's physicochemical properties.

A significant area of research has been the use of Density Functional Theory (DFT) to study the acid-base properties of Erythrosine. DFT calculations have been employed to propose a probable protonation pathway for the dye molecule in an aqueous solution. These computational studies are instrumental in understanding how the molecule's structure and charge change with pH.

These theoretical calculations are often validated by experimental methods. For instance, the ionization constants (pKa values), which quantify the strength of an acid, have been determined for Erythrosine's functional groups through both computational models and laboratory techniques like UV/Vis spectrophotometry and tristimulus colorimetry. The close agreement between the calculated and experimentally determined values validates the accuracy of the computational models.

Table 2: Determined Ionization Constants (pKa) of Erythrosine This interactive table compares the pKa values of Erythrosine's functional groups as determined by different scientific methods.

| pKa Value | UV/Vis Spectrophotometry | Tristimulus Colorimetry | Source |

|---|---|---|---|

| pKa1 | 3.8 | 3.5 | nih.govnih.gov |

| pKa2 | 4.6 | 4.9 | nih.govnih.gov |

| pKa3 | 9.9 | 10.1 | nih.govnih.gov |

Beyond acid-base properties, computational calculations are used to predict molecular energy potentials and redox behavior. This information is crucial for understanding the dye's characteristics, such as its energy levels and absorption bandgaps, which are fundamental to its function as a photosensitizer.

Integration of this compound in Novel Photonic and Catalytic Materials

This compound's ability to absorb visible light and initiate chemical reactions makes it a valuable component in the design of novel photonic and catalytic materials. Its applications span from organic synthesis to environmental remediation.

As a photosensitizer, Erythrosine is used in orthochromatic photographic films. thermofisher.kr In this role, it absorbs light in the green-yellow region of the spectrum and transfers the light energy to silver halide crystals, making the film sensitive to a wider range of visible light.

More recently, Erythrosine B has emerged as an effective and inexpensive organic dye catalyst for visible-light photoredox catalysis. bohrium.comresearchgate.net In this process, the dye absorbs photons from a light source (such as blue or green LEDs), enters an excited state, and then facilitates electron transfer to generate reactive radicals. bohrium.com This has been successfully applied to various organic reactions, such as the arylation-cyclization of N-alkyl-N-aryl-2-(trifluoromethyl)acrylamides to produce indolin-2-one derivatives, a structure found in many bioactive compounds. bohrium.com It has also been used to catalyze the bromination of arenes and heteroarenes using N-bromosuccinimide (NBS) under mild conditions. researchgate.net

In the realm of environmental science, Erythrosine is studied for its role in advanced oxidation processes (AOPs). The photocatalytic degradation of Erythrosine itself has been investigated using catalysts like Calcium Copper Titanate (CaCu3Ti4O12 or CCTO) under visible light. researchgate.net In these systems, the dye's concentration decreases as it is broken down by highly reactive species like hydroxyl radicals generated during the photocatalytic process. researchgate.net This research not only provides methods for degrading dyes in wastewater but also offers fundamental insights into the photocatalytic mechanisms involving Erythrosine.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing Erythrosine sodium in laboratory settings?

Methodological Answer: this compound synthesis typically involves iodination of fluorescein derivatives under controlled pH and temperature. A green synthesis approach using molecularly imprinted polymers (MIPs) has been reported for selective extraction, involving polymerization with functional monomers (e.g., methacrylic acid) and cross-linkers (e.g., ethylene glycol dimethacrylate) . Characterization requires:

- Spectroscopic Analysis : UV-Vis spectroscopy (λmax ≈ 526 nm) and FTIR (to confirm iodinated aromatic structures).

- Chromatographic Purity Assessment : HPLC with C18 columns and mobile phases of acetonitrile/water (acidified with phosphoric acid) to detect impurities .

- Morphological Analysis : SEM to evaluate MIP surface structure for adsorption efficiency .

Q. How can researchers optimize the detection of this compound in complex biological matrices?

Methodological Answer: Sample pre-treatment is critical. Use dispersive magnetic solid-phase extraction (DMSPE) with MIPs functionalized with Fe₃O₄ nanoparticles for selective binding . Post-extraction, employ:

- Surface-Enhanced Raman Spectroscopy (SERS) : Gold nanoparticle-coated substrates enhance sensitivity (LOD ≈ 0.1 µg/mL) .

- Smartphone-Based Colorimetry : Couple with RGB analysis apps to quantify color intensity in food or biological samples .

- Cross-Validation : Confirm results via LC-MS/MS to rule out matrix interference.

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s toxicity across different model organisms?

Methodological Answer: Contradictions often arise from species-specific metabolic pathways or dose-response variability. To resolve this:

- Systematic Review Framework : Use PRISMA guidelines to collate studies, stratify by organism type (e.g., rodents vs. zebrafish), and assess bias via ROBINS-I tool .

- In Vitro/In Vivo Parallel Studies : Compare cytotoxicity (e.g., MTT assay in human hepatocytes) with in vivo toxicity (e.g., zebrafish embryo assays) under identical exposure conditions .

- Mechanistic Analysis : Employ RNA-seq or metabolomics to identify dysregulated pathways (e.g., thyroid hormone disruption) .

Q. What experimental designs are effective for studying this compound’s photodegradation kinetics under environmental conditions?

Methodological Answer:

- Controlled Light Exposure : Use solar simulators with adjustable UV/visible spectra to mimic natural conditions. Monitor degradation via HPLC .

- Variable Parameters : Test pH (3–10), temperature (20–40°C), and dissolved oxygen levels. Use ANOVA to identify significant factors .

- By-Product Identification : Employ high-resolution mass spectrometry (HRMS) to track intermediates (e.g., deiodinated products) and assess eco-toxicity via Daphnia magna bioassays .

Q. How can multi-omics approaches be integrated to elucidate this compound’s metabolic fate in mammalian systems?

Methodological Answer:

- Transcriptomics : RNA-seq of exposed liver tissues to identify upregulated detoxification genes (e.g., CYP450 isoforms) .

- Metabolomics : LC-HRMS to map metabolites (e.g., glucuronide conjugates) and pathway enrichment analysis (via KEGG/Reactome) .

- Proteomics : SILAC labeling to quantify changes in phase I/II enzyme expression. Cross-validate with kinetic studies (e.g., microsomal incubations) .

Q. What statistical models are suitable for analyzing dose-response relationships in this compound’s endocrine disruption studies?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal curves (Hill equation) to estimate EC₅₀ values .

- Benchmark Dose (BMD) Modeling : Use PROAST or BMDS software for low-dose extrapolation, accounting for interspecies variability .

- Bayesian Hierarchical Models : Incorporate prior data (e.g., thyroid receptor binding affinities) to refine uncertainty intervals .

Methodological Considerations for Data Contradictions

Q. How to resolve discrepancies in this compound’s stability profiles reported in pharmaceutical vs. food studies?

Methodological Answer:

- Accelerated Stability Testing : Compare degradation under ICH Q1A (pharmaceutical) vs. ISO/IEC 17025 (food) protocols. Use Arrhenius plots to extrapolate shelf-life .

- Matrix Effect Analysis : Test excipients (e.g., starch in tablets) vs. food components (e.g., lipids) via DOE (Design of Experiments) to isolate destabilizing factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.